AS-85
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AS-85 is a potent inhibitor of the enzyme histone methyltransferase, specifically targeting the ASH1L enzyme. This compound has shown significant anti-leukemic activity by binding strongly to the ASH1L SET domain . The chemical structure of this compound is characterized by its molecular formula ( \text{C}{26}\text{H}{28}\text{F}{3}\text{N}{5}\text{O}{3}\text{S}{2} ) and a molecular weight of 579.66 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AS-85 involves multiple steps, starting with the preparation of intermediate compounds that are subsequently reacted under specific conditions to form the final product. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed in the available literature. it is known that the synthesis involves the use of various organic solvents and reagents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, purification systems such as chromatography, and stringent quality control measures to maintain consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
AS-85 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: this compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives with different functional groups, while reduction may produce simpler compounds with fewer functional groups .
Scientific Research Applications
AS-85 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of histone methyltransferases and their role in gene regulation.
Biology: Employed in research to understand the epigenetic mechanisms involved in various biological processes.
Medicine: Investigated for its potential therapeutic applications in treating leukemia and other cancers by inhibiting the ASH1L enzyme.
Industry: Utilized in the development of new drugs and therapeutic agents targeting epigenetic modifications.
Mechanism of Action
AS-85 exerts its effects by binding to the SET domain of the ASH1L enzyme, thereby inhibiting its histone methyltransferase activity. This inhibition prevents the methylation of histone proteins, leading to changes in gene expression that can result in anti-leukemic effects. The molecular targets and pathways involved include the ASH1L enzyme and its associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
GSK-J4: Another histone methyltransferase inhibitor targeting the JMJD3 and UTX enzymes.
EPZ-6438: Inhibits the EZH2 enzyme, another histone methyltransferase involved in gene regulation.
UNC1999: A dual inhibitor targeting both EZH2 and EZH1 enzymes.
Uniqueness of AS-85
This compound is unique in its specific inhibition of the ASH1L enzyme, which distinguishes it from other histone methyltransferase inhibitors that target different enzymes. This specificity makes this compound a valuable tool for studying the role of ASH1L in gene regulation and its potential as a therapeutic target in leukemia .
Properties
IUPAC Name |
N-[[3-(3-carbamothioylphenyl)-1-[1-(trifluoromethylsulfonyl)piperidin-4-yl]indol-6-yl]methyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28F3N5O3S2/c27-26(28,29)39(36,37)33-8-6-20(7-9-33)34-15-22(17-2-1-3-18(11-17)24(30)38)21-5-4-16(10-23(21)34)12-32-25(35)19-13-31-14-19/h1-5,10-11,15,19-20,31H,6-9,12-14H2,(H2,30,38)(H,32,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQKQCWRQIVDBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=C(C3=C2C=C(C=C3)CNC(=O)C4CNC4)C5=CC(=CC=C5)C(=S)N)S(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28F3N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.